gamma-Secretase Inhibitor XVI
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Overview
Description
Gamma-Secretase Inhibitor XVI, also known under CAS 208255-51-0, is a small molecule/inhibitor that controls the biological activity of gamma-Secretase . It is primarily used for Neuroscience applications . This inhibitor has anti-aggregation properties and prevents early Aβ oligomerization by selectively blocking the Aβ dimer and trimer formation .
Scientific Research Applications
Understanding Gamma-Secretase Complex Interaction
Research has shown that gamma-secretase inhibitors, including gamma-Secretase Inhibitor XVI, can be classified into different types based on how they interact with the gamma-secretase complex. These interactions are crucial for understanding the enzyme's biology and for developing therapeutic strategies for diseases like Alzheimer's. Gamma-secretase inhibitors can bind intra- or intercomplex, with differences in binding affecting the stoichiometry and suggesting unique sites of interaction for non-transition state inhibitors at the enzyme's dimeric interface. This understanding helps differentiate inhibitor classes and their mechanisms of action, providing insights into the development of more effective therapies [E. Clarke et al., 2006].
Alzheimer's Disease Therapy Development
Gamma-secretase Inhibitor XVI's role in modulating the production of amyloid-beta peptides highlights its potential as a therapeutic target for Alzheimer's disease. The enzyme complex's selective inhibition of amyloid-beta production, without affecting other important substrates like Notch, is key to developing effective treatments with minimal side effects. The discovery of gamma-secretase modulators, including gamma-secretase inhibitors, has revitalized interest in targeting this complex for Alzheimer's therapy. These modulators offer hope for more promising agents soon entering the clinical trial pipeline [M. Wolfe, 2008].
Mechanistic Insights and Therapeutic Leads
The development of designed helical peptides as inhibitors of gamma-secretase provides a novel approach to modulating the enzyme's activity. These peptides, which adopt a helical conformation, have been shown to inhibit gamma-secretase effectively, representing potential therapeutic leads for Alzheimer's disease. Their mechanism of action, involving disruption of the initial substrate docking site on gamma-secretase, underscores the potential for developing specific inhibitors targeting this intramembrane protease complex [C. Das et al., 2003].
Future Directions
Gamma-Secretase inhibitors have been tested to treat non–small-cell lung cancer (NSCLC) in preclinical and clinical trials . Although they elicit a response in some tumors as single agents and sensitize NSCLC to cytotoxic and targeted therapies, they have not yet been approved for NSCLC therapy . The need for additional therapies, focusing on gamma-Secretase inhibitors, is discussed . It is proposed that Notch pathway mutations may not always be the intended target for gamma-Secretase inhibitors and that other targets may serve as better biomarkers .
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPDRNSTUYCSQC-SGTLLEGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440198 |
Source
|
Record name | gamma-Secretase Inhibitor XVI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Secretase Inhibitor XVI | |
CAS RN |
208255-51-0 |
Source
|
Record name | gamma-Secretase Inhibitor XVI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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